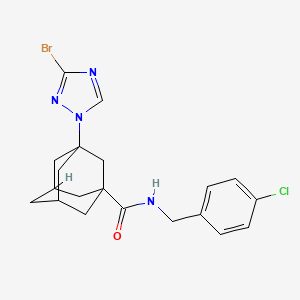![molecular formula C14H14ClN3O3 B4700295 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700295.png)
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in scientific research. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated and non-toxic at therapeutic doses. However, further studies are needed to determine its long-term effects on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its broad-spectrum activity against bacteria and fungi. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another direction is to explore its use in agriculture as a fungicide or bactericide. Additionally, further studies are needed to determine its long-term effects on human health and to optimize its use in various applications.
In conclusion, 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has shown promising results in various scientific research applications. Its broad-spectrum activity against bacteria and fungi, as well as its potential use as an anticancer agent, make it a compound of interest for future studies. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Scientific Research Applications
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as an antibacterial, antifungal, and anticancer agent. It has also been investigated for its use in organic synthesis and material science. In antibacterial studies, this compound has shown activity against both gram-positive and gram-negative bacteria. In antifungal studies, it has shown activity against various fungi, including Candida albicans. In anticancer studies, it has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
5-[(2-chlorophenyl)methyliminomethyl]-1-ethyl-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-18-13(20)10(12(19)17-14(18)21)8-16-7-9-5-3-4-6-11(9)15/h3-6,8,20H,2,7H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJUIWBGRKPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C=NCC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)
![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4700219.png)
![4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4700222.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4700231.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700236.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4700265.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700272.png)

![5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4700283.png)
![6-(2-furyl)-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4700287.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylpropanamide](/img/structure/B4700289.png)
